DL-Allantoin-5-13C,1-15N
Overview
Description
DL-Allantoin-5-13C,1-15N is a stable isotope-labeled compound of allantoin, which is a major metabolic intermediate in most organisms, including animals, plants, and bacteria. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in mass spectrometry and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Allantoin-5-13C,1-15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the allantoin molecule. The process begins with the synthesis of labeled precursors, such as urea-15N and glyoxylic acid-13C. These precursors are then reacted under controlled conditions to form the labeled allantoin .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and chemical purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Allantoin-5-13C,1-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert allantoin into other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the allantoin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of allantoin can produce urea and glyoxylic acid derivatives .
Scientific Research Applications
DL-Allantoin-5-13C,1-15N has a wide range of scientific research applications, including:
Chemistry: Used in mass spectrometry for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to understand the role of allantoin in various biological processes.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DL-Allantoin-5-13C,1-15N involves its incorporation into metabolic pathways where it acts as a tracer. The labeled isotopes allow researchers to track the movement and transformation of allantoin in biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with allantoin .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DL-Allantoin-5-13C,1-15N include:
DL-Allantoin: The non-labeled version of allantoin.
Urea-15N: A nitrogen-15 labeled compound used in similar metabolic studies.
Glyoxylic acid-13C: A carbon-13 labeled compound used as a precursor in the synthesis of labeled allantoin.
Uniqueness
This compound is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. The high isotopic purity and chemical stability of this compound make it a valuable tool in various research fields .
Properties
IUPAC Name |
(2,5-dioxo-(413C,315N)1,3-diazolidin-4-yl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i1+1,7+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJWUDADGALRAB-SPBYTNOZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1(C(=O)NC(=O)[15NH]1)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745769 | |
Record name | N-[2,5-Dioxo(4-~13~C,3-~15~N)imidazolidin-4-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-19-0 | |
Record name | N-[2,5-Dioxo(4-~13~C,3-~15~N)imidazolidin-4-yl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 285978-19-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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